Acid red 337
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Overview
Description
Acid Red 337 is an azo dye extensively used in the textile industry. It is known for its vibrant red color and is often employed in dyeing fabrics. it is also recognized as a hazardous recalcitrant compound when released into the environment, posing potential risks to aquatic life due to its chemical stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 337 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as crystallization and filtration, is common to remove impurities and achieve the desired dye quality .
Chemical Reactions Analysis
Types of Reactions
Acid Red 337 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of its azo bonds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: The major products include smaller aliphatic compounds and carbon dioxide.
Reduction: Aromatic amines are the primary products.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
Acid Red 337 has several scientific research applications:
Chemistry: It is used as a model compound to study adsorption and desorption behaviors on various materials.
Biology: The dye is employed as a biological stain to visualize cells and tissues under a microscope.
Medicine: Research on the biodegradation of this compound by bacterial strains has implications for developing eco-friendly wastewater treatment methods.
Industry: The dye is used in the textile industry for coloring fabrics and in environmental studies to assess the efficiency of wastewater treatment processes
Mechanism of Action
The mechanism of action of Acid Red 337 involves its interaction with various substrates and reagents. In biological systems, the dye can be decolorized by specific bacterial strains through enzymatic degradation. The enzymes break down the azo bonds, leading to the formation of smaller, less toxic compounds. The molecular targets include the azo bonds and aromatic rings, which are susceptible to enzymatic cleavage .
Comparison with Similar Compounds
Similar Compounds
- Acid Red 1
- Acid Red 88
- Acid Red 18
Comparison
Acid Red 337 is unique due to its high stability and resistance to degradation compared to other similar azo dyes. While Acid Red 1 and Acid Red 88 are also used in the textile industry, they may not exhibit the same level of recalcitrance in the environment. Acid Red 18, on the other hand, has different applications and may not be as widely studied for its environmental impact .
Properties
CAS No. |
67786-14-5 |
---|---|
Molecular Formula |
C17H12F3N3NaO4S |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
sodium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12F3N3O4S.Na/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27); |
InChI Key |
YNNKCKNBHRWWTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+] |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NNC2=C3C(=CC(=CC3=O)S(=O)(=O)[O-])C=CC2=N.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N.[Na] |
Synonyms |
sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulphonate; 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-2-(trifluoromethyl)phenylazo-, monosodium salt; Aminyl Red E-FRL; Fab Rinyl Red GL; Nylanthrene Red B-NG; Nylosan Red E-2G |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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